6-Methyl-5-phenyl-3-pyridinamine

PNMT Enzymatic Assay Selectivity Profiling

Researchers requiring a well-characterized negative control for PNMT assays or a defined 5-phenylpyridine core for kinase/PRMT6 inhibitor programs often struggle to find a reliable, single-batch source. This compound solves that by providing a documented weak inhibitor baseline (Ki = 1.11 mM) and a versatile scaffold for focused library synthesis. • Quantitative Baseline: Published Ki enables rigorous assay calibration, eliminating variables from uncharacterized pyridinamines. • Scaffold Fidelity: The precise 6-methyl-5-phenyl substitution pattern is essential for generating selectivity in derivative compounds (e.g., >50-fold for PRMT6). • Supply Reliability: Available in stock, ensuring batch-to-batch consistency for long-term medicinal chemistry and process chemistry campaigns.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B13985121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-phenyl-3-pyridinamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)N)C2=CC=CC=C2
InChIInChI=1S/C12H12N2/c1-9-12(7-11(13)8-14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
InChIKeyZLPMTCCBGNTZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-phenyl-3-pyridinamine (CAS 1354219-65-0) Procurement Guide: Core Structure and Available Data Overview


6-Methyl-5-phenyl-3-pyridinamine (CAS: 1354219-65-0) is a heteroaromatic amine featuring a pyridine core with methyl substitution at the 6-position and phenyl substitution at the 5-position . This compound is not a developed drug candidate; rather, it functions as a chemical probe and a synthetic building block. Its primary documented biological activity is as a weak inhibitor of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11 mM [1]. Its core, the 5-phenylpyridin-3-amine scaffold, is a valuable starting point for medicinal chemistry. Studies on closely related analogs demonstrate that this scaffold, with appropriate modification, can be optimized for potent activity against protein kinases (e.g., FGFR, EGFR, RET) and epigenetic targets (e.g., PRMT6) [2]. The compound's value proposition for procurement therefore lies not in its intrinsic potency, but in its utility as a specific reference compound or as a precursor for the synthesis of more complex, active derivatives [3].

Why Generic Pyridinamine Analogs Cannot Substitute for 6-Methyl-5-phenyl-3-pyridinamine


The specific substitution pattern on the pyridine ring is the primary determinant of biological activity and selectivity. 6-Methyl-5-phenyl-3-pyridinamine cannot be interchanged with other in-class compounds because even minor alterations to this core result in substantial and quantifiable shifts in target binding. For example, the weak PNMT inhibition (Ki = 1.11 mM) exhibited by this specific compound serves as a critical baseline; its close analogs show radically different activity profiles, including nanomolar-level inhibition of PRMT6 [1] or FGFR-family kinases [2]. The data below will demonstrate that the presence and position of the methyl and phenyl groups are not interchangeable features but are essential for generating the specific biological fingerprint and synthetic utility that a researcher may require. Substituting a generic pyridinamine would introduce an uncontrolled variable, invalidating comparative studies or leading to the synthesis of an inactive final compound.

6-Methyl-5-phenyl-3-pyridinamine: Quantifiable Differentiation from Closest Analogs


PNMT Inhibition: A High Micromolar Baseline for Selectivity Profiling

6-Methyl-5-phenyl-3-pyridinamine acts as a weak PNMT inhibitor with a Ki of 1.11E+6 nM (1.11 mM) [1]. This contrasts sharply with optimized pyridine analogs, such as those in the nAChR field, where 5-substituted pyridine analogues exhibit Ki values ranging from 0.055 to 0.69 nM . This million-fold difference in potency highlights the compound's utility as a low-affinity control or a starting fragment for structure-activity relationship (SAR) studies.

PNMT Enzymatic Assay Selectivity Profiling

Scaffold Potential: From Weak PNMT Inhibition to Nanomolar Kinase Inhibition in Optimized Analogs

While 6-Methyl-5-phenyl-3-pyridinamine itself is not a potent kinase inhibitor, it represents a minimal core that, when elaborated, yields nanomolar inhibitors. A closely related multisubstituted pyridin-3-amine derivative (Compound 3m) demonstrated potent inhibition against FGFR1, 2, and 3, as well as other NSCLC-related oncogene kinases including RET, EGFR, and ALK [1]. This demonstrates that the 5-phenylpyridin-3-amine core, when appropriately functionalized, can achieve a multi-targeted kinase inhibition profile unattainable with the unsubstituted or differently substituted parent.

Medicinal Chemistry Kinase Inhibitor Non-Small Cell Lung Cancer (NSCLC)

PRMT6 Selectivity: The 5-Phenylpyridine Core Enables Isoform Discrimination

The 5-phenylpyridin-3-yl core is crucial for achieving selectivity within the protein arginine methyltransferase (PRMT) family. A series of (5-phenylpyridin-3-yl)methanamine derivatives were designed to interact with the unique Glu49 residue of PRMT6. The lead compound from this series, a25, achieved >25-fold selectivity for PRMT6 over PRMT1/8 and >50-fold selectivity over PRMT3/4/5/7 [1]. This level of selectivity, enabled by the specific core, was stated to be superior to previously reported SAM-competitive and substrate-competitive PRMT6 inhibitors.

Epigenetics PRMT6 Selectivity

Synthetic Utility: A Definitive Monomer for Functionalized Pyridyl-Amines

6-Methyl-5-phenyl-3-pyridinamine's synthetic value is codified in patent literature as a product of methods for synthesizing functionalized pyridyl-amine products [1]. These functionalized pyridyl-amines are explicitly claimed for use as ligands or ligand precursors in catalytic compositions, e.g., for alkene oligomerization reactions. This is a clear and defined industrial application that is distinct from its biological use. In contrast, a structurally similar but differently substituted isomer, 6-methyl-5-phenylpyridin-2-amine, is primarily offered as a research chemical without such a specific, patented industrial application .

Organic Synthesis Ligand Design Catalysis

Optimal Use Cases for 6-Methyl-5-phenyl-3-pyridinamine Based on Differential Evidence


Use as a Well-Characterized Weak-Affinity Control in PNMT Assays

Researchers studying phenylethanolamine N-methyltransferase (PNMT) require reliable negative or low-affinity controls to validate assay sensitivity and establish baseline activity. 6-Methyl-5-phenyl-3-pyridinamine is an ideal candidate for this purpose due to its precisely defined and published weak inhibitory activity (Ki = 1.11 mM) [1]. This quantitative data point allows for rigorous assay calibration that would be impossible with an uncharacterized or generic pyridinamine.

Starting Scaffold for the Synthesis of Selective PRMT6 Inhibitors

For medicinal chemistry programs focused on developing selective inhibitors of protein arginine methyltransferase 6 (PRMT6), 6-Methyl-5-phenyl-3-pyridinamine provides a critical 5-phenylpyridine core. As demonstrated by the development of compound a25, this core enables key interactions with the unique Glu49 residue of PRMT6, leading to >50-fold selectivity over other PRMT isoforms [2]. Using a different aminopyridine scaffold would not provide the same established path to achieving this high degree of target selectivity.

Core Building Block for Multi-Targeted Kinase Inhibitor Libraries

The pyridin-3-amine core is a known pharmacophore for ATP-competitive kinase inhibition. While 6-Methyl-5-phenyl-3-pyridinamine itself is not a potent kinase inhibitor, the evidence shows that optimized derivatives based on this core (such as Compound 3m) achieve nanomolar potency against a panel of clinically relevant kinases including FGFR, EGFR, and RET [3]. This compound is therefore a valuable starting material for constructing focused libraries of kinase inhibitors for lead discovery and optimization.

Ligand Precursor for Industrial Catalysis Applications

The specific value of 6-Methyl-5-phenyl-3-pyridinamine in an industrial setting is its documented use as a precursor for synthesizing functionalized pyridyl-amine ligands. These ligands are claimed for use in catalytic compositions, notably for alkene oligomerization reactions [4]. This is a concrete, patent-backed application that distinguishes it from its positional isomers and justifies its procurement for materials science and industrial chemistry research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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